(R)-5-Isopropylcarbonyloxymethyl Tolterodine is an enantiomer of Tolterodine, a pharmaceutical compound primarily used for the treatment of overactive bladder. This compound acts as a competitive antagonist of muscarinic receptors, which are involved in the regulation of bladder contraction. The specific stereochemistry of (R)-5-Isopropylcarbonyloxymethyl Tolterodine is crucial for its efficacy and safety profile, as the different enantiomers can exhibit varying biological activities.
Tolterodine was first introduced in the late 1990s by Pharmacia and Upjohn, now part of Pfizer. It is synthesized from various precursors through asymmetric synthesis methods that enhance its pharmacological properties while minimizing side effects.
(R)-5-Isopropylcarbonyloxymethyl Tolterodine is classified as an antimuscarinic agent. It belongs to the broader category of urinary antispasmodics and is used to alleviate symptoms associated with urinary incontinence.
The synthesis of (R)-Tolterodine involves several key steps, primarily utilizing lithiation/borylation followed by protodeboronation. This method has shown significant promise due to its efficiency and high enantioselectivity.
(R)-5-Isopropylcarbonyloxymethyl Tolterodine has a specific molecular structure that is essential for its pharmacological activity.
The compound's stereochemistry can be represented as follows:
This structure allows for effective binding to muscarinic receptors, influencing bladder muscle contraction.
The chemical reactions involving (R)-5-Isopropylcarbonyloxymethyl Tolterodine are primarily centered around its synthesis and subsequent transformations.
Each reaction step must be carefully controlled to maintain high yields and selectivity, particularly during lithiation and borylation where stereochemistry is established .
(R)-5-Isopropylcarbonyloxymethyl Tolterodine functions by blocking muscarinic receptors in the bladder.
Clinical studies have shown that (R)-Tolterodine significantly improves bladder control compared to placebo treatments .
Understanding the physical and chemical properties of (R)-5-Isopropylcarbonyloxymethyl Tolterodine is essential for its application in pharmaceuticals.
(R)-5-Isopropylcarbonyloxymethyl Tolterodine has several significant scientific uses:
(R)-5-Isopropylcarbonyloxymethyl Tolterodine (CAS 1380491-70-2) is a stereospecific prodrug derivative of the antimuscarinic agent Tolterodine. Its molecular formula is C₂₆H₃₇NO₃, with a molecular weight of 411.6 g/mol [2] [5]. The IUPAC name is [3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate [2]. Key structural features include:
The stereochemistry is critical for biological activity, as enantiomeric impurities can alter pharmacological efficacy [2]. The ester group serves as a metabolic handle for hydrolysis to the active metabolite (R)-5-Hydroxymethyl Tolterodine (Desfesoterodine) [7].
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₇NO₃ |
Molecular Weight | 411.6 g/mol |
CAS Registry Number | 1380491-70-2 |
IUPAC Name | [3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |
Deuterated Analog (Tolterodine-d7) | C₂₆D₇H₃₀NO₃ (MW: 418.62 g/mol) [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR are pivotal for confirming molecular structure. Key signals include [2] [7]:
Table 2: Characteristic NMR Assignments
Group | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
---|---|---|
Isopropyl methyl | 1.0–1.2 ppm (d, 12H) | 20–22 ppm |
Isopropyl methine | 2.8–3.2 ppm (septet, 2H) | 45–50 ppm |
Aromatic protons | 6.8–7.4 ppm (m, 9H) | 110–150 ppm |
-OCH₂- (ester) | 4.8–5.0 ppm (s, 2H) | 65–70 ppm |
Ester carbonyl | - | 170–175 ppm |
Mass Spectrometry (MS)Electrospray Ionization (ESI) in positive mode shows:
Infrared (IR) SpectroscopyCharacteristic absorption bands include:
While direct crystallographic data for (R)-5-Isopropylcarbonyloxymethyl Tolterodine is limited in the provided sources, X-ray diffraction (XRD) principles applicable to its analysis are well-established:
Table 3: XRD-Resolvable Structural Features
Parameter | Structural Insight |
---|---|
Chiral center | Confirmation of (R)-stereochemistry |
Ester conformation | Torsion angle Cₐᵣₒₘₐₜᵢᶜ-O-CH₂-OC=O |
Intermolecular interactions | H-bonding network involving phenolic -OH |
Unit cell dimensions | Molecular packing efficiency |
Tolterodine (Parent Drug)
(R)-5-Hydroxymethyl Tolterodine (Active Metabolite)
(R)-5-Isopropylcarbonyloxymethyl Tolterodine (Prodrug)
Table 4: Structural Comparison of Tolterodine Derivatives
Compound | Molecular Formula | Key Functional Group | Role |
---|---|---|---|
Tolterodine | C₂₂H₃₁NO | 5-Methylphenol | Parent drug |
(R)-5-Hydroxymethyl Tolterodine | C₂₂H₃₁NO₂ | 5-Hydroxymethylphenol | Active metabolite |
(R)-5-Isopropylcarbonyloxymethyl Tolterodine | C₂₆H₃₇NO₃ | 5-Isopropylcarbonyloxymethyl ester | Prodrug (ester derivative) |
Impact of Structural Modifications
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: